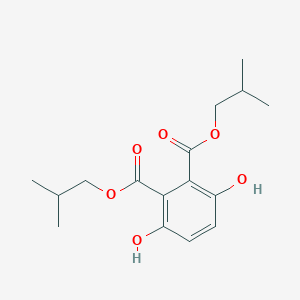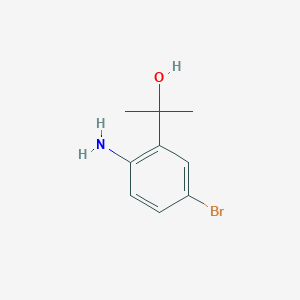
2-(2-Amino-5-bromophenyl)propan-2-ol
Vue d'ensemble
Description
“2-(2-Amino-5-bromophenyl)propan-2-ol” is a chemical compound with diverse applications in scientific research. It is a secondary alcohol, in which the OH group is attached to the carbon atom with only one hydrogen present . The IUPAC name of this compound is 1-amino-2-(2-bromophenyl)propan-2-ol .
Molecular Structure Analysis
The molecular formula of “2-(2-Amino-5-bromophenyl)propan-2-ol” is C9H12BrNO . The InChI code is 1S/C9H12BrNO.ClH/c1-9(12,6-11)7-4-2-3-5-8(7)10;/h2-5,12H,6,11H2,1H3;1H .Applications De Recherche Scientifique
Synthesis and Antimicrobial Agents
One application of a similar compound, 3-amino-2-(4-bromo phenyl) propan-1-ol, involves its synthesis and testing as a potential antimicrobial agent. The study detailed the synthesis process and characterization of the compound, which was later screened for its antimicrobial activity (Doraswamy & Ramana, 2013).
Cardioselectivity of Beta-Adrenoceptor Blocking Agents
In research exploring beta-adrenoceptor blocking agents, derivatives of 1-[(4-hydroxyphenethyl)amino]-3-(aryloxy)propan-2-ols were synthesized and studied for their affinity to beta 1- and beta-2-adrenoceptors. This research contributes to understanding the cardioselectivity of certain compounds, which is essential in developing targeted cardiac medications (Rzeszotarski et al., 1979).
Antimalarial Activity
A study focused on synthesizing a series of compounds including 5-[(7-chloro-4-quinolinyl)amino]-3-[(alkylamino)methyl] [1,1'-biphenyl]-2-ols, which are structurally similar to 2-(2-Amino-5-bromophenyl)propan-2-ol. These compounds showed promising antimalarial properties, indicating potential applications in treating malaria (Werbel et al., 1986).
Safety And Hazards
Propriétés
IUPAC Name |
2-(2-amino-5-bromophenyl)propan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO/c1-9(2,12)7-5-6(10)3-4-8(7)11/h3-5,12H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTXRKVHNRDEBRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=C(C=CC(=C1)Br)N)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Amino-5-bromophenyl)propan-2-ol | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(dimethylamino)propyl]-2-phenyl-1,3-thiazole-4-carboxamide](/img/structure/B3123064.png)
![N,2-bis[3-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxamide](/img/structure/B3123071.png)
![N'-[(E)-1-(4-Aminophenyl)ethylidene]-2-iodobenzohydrazide](/img/structure/B3123084.png)
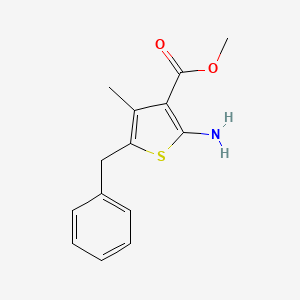
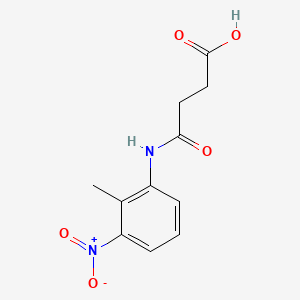
![4-[2-(3-Methylbenzoyl)hydrazino]-4-oxobutanoic acid](/img/structure/B3123116.png)

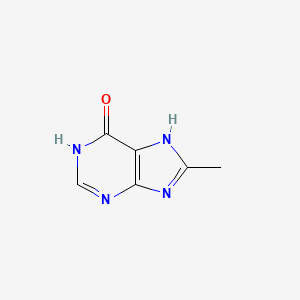
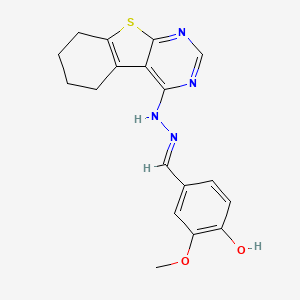
![1,4-Dioxaspiro[4.5]decane-8-carboxamide](/img/structure/B3123141.png)
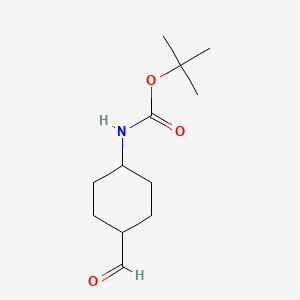
![(6-Bromoimidazo[1,2-a]pyridin-3-yl)methanol](/img/structure/B3123151.png)
![2-[(3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl)oxy]propanoic acid](/img/structure/B3123153.png)
